molecular formula C6H6BrNO2 B1338503 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone CAS No. 56400-88-5

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone

Cat. No.: B1338503
CAS No.: 56400-88-5
M. Wt: 204.02 g/mol
InChI Key: GSMCZRMXOTVCGF-UHFFFAOYSA-N
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Description

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone is an organic compound with the molecular formula C₆H₆BrNO₂. It is a brominated derivative of ethanone, featuring a 5-methylisoxazole ring. This compound is primarily used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone typically involves the bromination of 1-(5-methylisoxazol-3-yl)ethanone. The reaction is carried out using bromine or a bromine-releasing agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Oxidation: The methyl group on the isoxazole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in solvents like ethanol or dimethylformamide (DMF).

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).

    Oxidation: Potassium permanganate in aqueous or acidic conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of 1-(5-methylisoxazol-3-yl)ethanone derivatives with various functional groups.

    Reduction: Formation of 2-bromo-1-(5-methylisoxazol-3-yl)ethanol.

    Oxidation: Formation of 2-bromo-1-(5-methylisoxazol-3-yl)ethanoic acid.

Scientific Research Applications

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone is widely used in scientific research due to its versatility as a synthetic intermediate. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, including heterocycles and natural product analogs.

    Biology: Employed in the development of enzyme inhibitors and probes for studying biological pathways.

    Medicine: Utilized in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: Applied in the production of agrochemicals, such as herbicides and insecticides, due to its ability to modify biological activity.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(5-methylisoxazol-3-yl)ethanone depends on its specific application. In general, the compound acts as an electrophile due to the presence of the bromine atom and the carbonyl group. It can form covalent bonds with nucleophilic sites on biological molecules, leading to the inhibition of enzyme activity or the modification of protein function. The isoxazole ring can also interact with biological targets through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

2-Bromo-1-(5-methylisoxazol-3-yl)ethanone can be compared with other brominated ethanone derivatives and isoxazole-containing compounds. Some similar compounds include:

    2-Bromo-1-(3-methylisoxazol-5-yl)ethanone: Similar structure but with different substitution pattern on the isoxazole ring.

    2-Bromo-1-(4-methylisoxazol-5-yl)ethanone: Another isomer with a different position of the methyl group on the isoxazole ring.

    2-Chloro-1-(5-methylisoxazol-3-yl)ethanone: Chlorinated analog with similar reactivity but different electronic properties.

The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and interaction with biological targets. This makes it a valuable compound in various fields of research and industrial applications.

Properties

IUPAC Name

2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO2/c1-4-2-5(8-10-4)6(9)3-7/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSMCZRMXOTVCGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90498371
Record name 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56400-88-5
Record name 2-Bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90498371
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-one
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